DX-619 - 431058-65-0

DX-619

Catalog Number: EVT-1574689
CAS Number: 431058-65-0
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DX-619 is a novel des-fluoroquinolone antibiotic developed to combat multi-drug resistant bacterial infections. It is particularly noted for its potent antibacterial activity against gram-positive bacteria, including strains resistant to conventional antibiotics. DX-619 has been synthesized to enhance efficacy and reduce toxicity compared to existing fluoroquinolones.

Source

DX-619 was developed by Daiichi Sankyo Company and has been the subject of various pharmacological studies aimed at evaluating its effectiveness against resistant bacterial strains and its pharmacokinetic properties. Research indicates that it has shown promising results in both in vitro and in vivo studies, particularly against pathogens such as Streptococcus pneumoniae and Enterococcus faecalis .

Classification

DX-619 belongs to the class of quinolone antibiotics, specifically categorized as a des-fluoroquinolone. This classification is based on its structural modifications that enhance its antibacterial properties while potentially minimizing side effects associated with traditional fluoroquinolones.

Synthesis Analysis

Methods

The synthesis of DX-619 involves multiple steps that modify the core structure of traditional fluoroquinolones. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available quinolone derivatives.
  2. Chemical Reactions: Key reactions include:
    • Nucleophilic substitutions to introduce functional groups.
    • Cyclization reactions that form the bicyclic structure characteristic of quinolones.
    • Deprotection steps that yield the final product with desired functional groups intact.

Technical Details

The synthetic route often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and final products. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are utilized to confirm the structure of DX-619 throughout the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of DX-619 is characterized by a bicyclic core with specific substitutions that enhance its antibacterial activity. The chemical formula is C₁₈H₁₈F₂N₄O₃, indicating the presence of fluorine atoms which are crucial for its mechanism of action.

Data

  • Molecular Weight: 358.36 g/mol
  • Structural Features: The presence of a piperazine ring contributes to its interaction with bacterial enzymes, while the fluorine atoms enhance its potency against resistant strains .
Chemical Reactions Analysis

Reactions

DX-619 undergoes various chemical reactions during its interaction with bacterial cells:

  1. Inhibition of DNA Gyrase: DX-619 binds to bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, effectively inhibiting bacterial growth.
  2. Resistance Mechanisms: Some bacteria may develop resistance through mutations in target enzymes or efflux mechanisms, impacting the efficacy of DX-619.

Technical Details

Studies have shown that DX-619 exhibits a minimum inhibitory concentration (MIC) significantly lower than that of traditional fluoroquinolones, indicating greater potency against resistant strains .

Mechanism of Action

Process

The mechanism by which DX-619 exerts its antibacterial effects involves:

  1. Target Binding: It binds to DNA gyrase and topoisomerase IV, disrupting their function.
  2. DNA Damage: This binding leads to double-strand breaks in bacterial DNA, ultimately causing cell death.

Data

Pharmacokinetic studies reveal that DX-619 achieves high concentrations in lung tissues compared to serum levels, suggesting effective targeting of respiratory pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values indicate the ionization state at physiological pH, affecting absorption and distribution.

Relevant data from pharmacological studies indicate that DX-619 has favorable pharmacokinetic profiles, including rapid absorption and significant tissue penetration .

Applications

DX-619 is primarily investigated for its potential use in treating infections caused by multi-drug resistant gram-positive bacteria. Its applications include:

  1. Clinical Use: Potential treatment for severe infections where conventional antibiotics fail.
  2. Research Tool: Utilized in studies investigating antibiotic resistance mechanisms.
  3. Pharmaceutical Development: Ongoing research aims to further refine its efficacy and safety profile for broader clinical applications.
Introduction to DX-619

Discovery and Development of Des-Fluoro(6) Quinolones

The des-fluoro(6) quinolone subclass emerged from systematic efforts to modify the core quinolone structure to enhance Gram-positive activity and impede resistance development. Traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) possess a fluorine atom at the C-6 position, contributing to DNA gyrase/topoisomerase IV binding but also correlating with specific resistance mechanisms and phototoxic potential. The removal of this fluorine atom (des-fluoro modification) was explored to alter drug-enzyme interactions and improve the therapeutic index [8].

DX-619 was discovered through targeted chemical synthesis programs, notably by Daiichi Pharmaceutical Co., Ltd., focusing on structural refinements to the quinolone nucleus. Key milestones in its development include:

  • In Vitro Potency Identification: Early screening revealed DX-619's exceptional activity against wild-type S. aureus, being 16- to 32-fold more potent than ciprofloxacin, twofold more potent than gemifloxacin, and four- to eightfold more potent than garenoxacin [1].
  • Resistance Selection Studies: A critical differentiator was DX-619's low frequency of resistance selection. Studies selecting single-step mutants of S. aureus at 2-4x the MIC yielded mutants at frequencies significantly lower than many comparators. Only four independent mutants were obtained, harboring novel mutations (parC V87F, parC R17H, gyrA A26V, and a parE deletion Δ215-7). Crucially, allelic exchange confirmed only the ParC mutations fully contributed to resistance, suggesting novel, non-topoisomerase mediated resistance mechanisms likely involving undefined efflux systems not inhibited by reserpine [1].
  • Broad-Spectrum Validation: Comprehensive in vitro testing against U.S. clinical isolates confirmed DX-619 as the most potent quinolone overall against staphylococci (including MRSA and coagulase-negative staphylococci), streptococci (S. pneumoniae, S. pyogenes), and enterococci (including VRE). Its MIC90 values were consistently lower (often by 8- to 512-fold) than those of ciprofloxacin, levofloxacin, moxifloxacin, and gatifloxacin [2] [4] [5].

Table 1: Development Milestones and Key Findings for DX-619

PhaseKey FindingSignificanceReference
DiscoveryIdentification as des-fluoro(6) quinoloneNovel subclass with potential for reduced resistance and improved Gram-positive activity [1]
In Vitro Potency16-32x more potent than ciprofloxacin vs. wild-type S. aureusSuperior intrinsic activity against primary Gram-positive target [1]
Resistance SelectionLow frequency of mutant selection; novel parC and gyrA mutations identifiedSuggests dual targeting and potential for lower clinical resistance rates; hints at novel resistance mechanisms [1]
Spectrum ConfirmationMost potent quinolone vs. panels of Gram-positive cocci (MRSA, VRE, PRSP)Validates broad potential for treating resistant Gram-positive infections [2] [4] [5]
In Vivo EfficacySuperior to vancomycin in murine MRSA/VISA pneumonia modelsDemonstrates therapeutic potential in relevant infection models [6]

Structural Innovations in DX-619: Comparative Analysis with Classical Fluoroquinolones

DX-619's structure incorporates several deliberate modifications that confer distinct pharmacological advantages over classical and contemporary fluoroquinolones:

  • Des-Fluoro Modification at C-6: The absence of fluorine at position C-6 is the defining feature. While C-6 fluorine enhances gyrase binding in classical quinolones (e.g., ciprofloxacin, levofloxacin), it is also associated with specific resistance pathways and increased phototoxicity risk. Removal of this fluorine alters the molecule's electronic properties and binding interactions with target enzymes. Crucially, DX-619 maintains potent inhibitory activity against both DNA gyrase (GyrA) and topoisomerase IV (ParC) of S. aureus (concentrations for 50% stimulation of cleavage complexes: Gyrase 0.62-1.25 µg/ml, Topo IV 1.25 µg/ml), indicating this modification does not compromise target affinity but may alter the resistance profile favorably [1] [5] [8].
  • C-7 Ring System: DX-619 features a complex, bulky aminopyrrolidine substituent at the C-7 position. This bulky group is strategically designed to achieve two primary goals:
  • Enhanced Dual Targeting: It promotes near-equivalent high affinity for both DNA gyrase and topoisomerase IV in Gram-positive bacteria. This balanced dual targeting is critical for potency against wild-type strains and for reducing the frequency of selecting first-step resistant mutants, as mutations in both targets are typically required for significant resistance (consistent with the observed 4-fold MIC increase against single gyrA or parC mutants) [1].
  • Impediment of Efflux: The bulky C-7 group hinders recognition and efflux by common bacterial efflux pumps (e.g., NorA in S. aureus), a major resistance mechanism for earlier quinolones. Studies showed resistance in DX-619-selected mutants could not be fully explained by topoisomerase mutations or reserpine-inhibitable pumps, suggesting its structure may evade or overwhelm common efflux pathways [1] [5].
  • C-8 Methoxy Group: DX-619 incorporates a methoxy group (-OCH3) at position C-8. This modification, shared with some fourth-generation quinolones like moxifloxacin and gatifloxacin, confers several benefits:
  • Enhanced Gram-Positive Activity: The C-8 methoxy group significantly boosts activity against Gram-positive cocci by improving binding to their primary target, topoisomerase IV.
  • Reduced Mutant Selection Window: This group enables activity against non-dividing bacteria and lowers the propensity to select resistant mutants during therapy.
  • Potential Reduced Phototoxicity: Although not directly assessed in the provided data, C-8 methoxy substitution is generally associated with a lower risk of phototoxicity compared to C-8 halogens [8].

Table 2: Structural Comparison of DX-619 with Representative Fluoroquinolones

Structural FeatureCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Gatifloxacin (4th Gen)DX-619 (Des-F6)
C-6 SubstituentFFFFH
C-7 SubstituentPiperazine(S)-OxazineBicyclic amineMethyl-piperazineComplex Aminopyrrolidine
C-8 SubstituentHHOCH3H (Note: OCH3 at N-1)OCH3
Dual Targeting (GP)Weak (Gyrase preference)ModerateStrongStrongVery Strong
Primary GP TargetGyraseTopo IV/GyraseTopo IV/GyraseTopo IV/GyraseBalanced Gyrase/Topo IV
Efflux VulnerabilityHigh (e.g., NorA)Moderate-HighModerateModerateLow

Rationale for Targeting Multidrug-Resistant Pathogens

The structural innovations underpinning DX-619 translate directly into a compelling rationale for its development against multidrug-resistant (MDR) Gram-positive pathogens, addressing critical therapeutic gaps:

  • Overcoming Target-Mediated Resistance: Classical quinolone resistance in staphylococci and streptococci arises primarily from point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (DNA gyrase) and parC/grlA (topoisomerase IV). DX-619's balanced, high-affinity inhibition of both enzymes necessitates multiple mutations for clinically significant resistance to emerge. This is evidenced by:
  • Only 4-fold MIC increases against single gyrA or parC mutants of S. aureus, compared to larger increases seen with older quinolones.
  • Significantly lower frequencies of single-step mutant selection compared to ciprofloxacin, sitafloxacin, moxifloxacin, and gatifloxacin [1] [5].
  • Potency against quinolone-resistant clinical isolates: DX-619 MIC90 against ciprofloxacin-resistant staphylococci was 0.5 µg/ml, compared to >32 µg/ml for ciprofloxacin, 4 µg/ml for sitafloxacin, 8 µg/ml for moxifloxacin, and 16 µg/ml for gatifloxacin [5]. This includes potent activity against strains with common mutations like GyrA S84L and GrlA S80F/Y or E84K/G/V [5] [9].
  • Activity Against Glycopeptide-Resistant Phenotypes: A critical unmet need was coverage of S. aureus strains with reduced susceptibility to vancomycin, the traditional last-line agent. DX-619 demonstrated exceptional in vitro activity:
  • Against Vancomycin-Intermediate S. aureus (VISA): MICs ≤ 1 µg/ml, significantly lower than vancomycin MICs (4-8 µg/ml) for these strains [5].
  • Against Vancomycin-Resistant S. aureus (VRSA): DX-619 inhibited the first identified VRSA strains (e.g., Hershey strain) at 0.25 µg/ml, compared to ciprofloxacin MICs >32 µg/ml and sitafloxacin MICs of 1.0 µg/ml [5]. This potent activity was confirmed in vivo, where DX-619 significantly improved survival rates compared to vancomycin in a murine model of hematogenous pulmonary infection caused by VISA [6].
  • Penetration and Activity Against Biofilms: Biofilm-associated infections are notoriously difficult to treat due to reduced antibiotic penetration and metabolic heterogeneity. While direct data on DX-619 biofilm penetration in the provided results is limited, its structural characteristics (C-8 methoxy group, zwitterionic nature potentially enhancing tissue penetration) and potent bactericidal activity suggest potential utility. Related newer fluoroquinolones with C-8 methoxy groups show improved anti-biofilm activity. Studies on delafloxacin, another anionic fluoroquinolone, demonstrated strong activity (71.4%–85.7%) against biofilm-producing pathogens, hinting at a possible class advantage relevant to DX-619 [7]. DX-619 was bactericidal against all tested strains (including VISA, VRSA, VICoNS) in time-kill studies at 4x MIC [5].

  • Addressing Resistance Epidemiology: The global spread of MDR Gram-positive pathogens, fueled by plasmid-mediated resistance (PMQR) and clonal expansion (e.g., MRSA clones, E. coli ST131 with quinolone resistance), necessitates agents less susceptible to existing resistance mechanisms. DX-619's novel structure (des-F6, bulky C-7) inherently evades many common efflux-mediated and some target-mediated resistance pathways prevalent in clinical isolates. Its low mutant selection frequency directly addresses the epidemiological driver of resistance emergence during therapy and subsequent spread [1] [9] [10].

Table 3: In Vitro Activity (MIC90, µg/ml) of DX-619 vs. Key Resistant Pathogens Compared to Other Agents

Pathogen GroupDX-619CiprofloxacinLevofloxacinMoxifloxacinGatifloxacinVancomycinReference
MRSA (Oxacillin-R)0.25>256324161-2 [4] [5]
CIP-R S. aureus0.5>32>328>321-2 (VISA higher) [5]
VISA≤1>32>324-88-164-8 [5]
VRSA (Hershey)0.25>32>32832>16 [5]
VRE (VanA)2>2561283264>16 [4]
Penicillin-R S. pneumoniae0.007210.250.50.25-0.5 [4]
CIP-R CoNS (Oxacillin-R)0.2525632442-4 (VICoNS higher) [4] [5]

Properties

CAS Number

431058-65-0

Product Name

DX-619

IUPAC Name

7-[(3R)-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H24FN3O4/c1-29-19-15(24-7-4-11(9-24)21(23)5-6-21)3-2-12-17(19)25(16-8-14(16)22)10-13(18(12)26)20(27)28/h2-3,10-11,14,16H,4-9,23H2,1H3,(H,27,28)/t11-,14+,16-/m1/s1

InChI Key

ZLICIITZJTYKAQ-DIOULYMOSA-N

SMILES

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N

Synonyms

DX 619
DX-619
DX619 compound

Canonical SMILES

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N

Isomeric SMILES

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)[C@@H]3C[C@@H]3F)N4CC[C@H](C4)C5(CC5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.